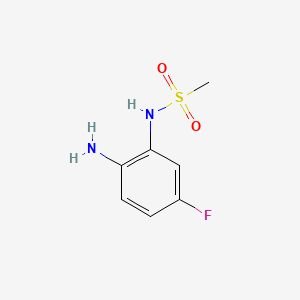

N-(2-amino-5-fluorophenyl)methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-amino-5-fluorophenyl)methanesulfonamide is a chemical compound with the molecular formula C7H9FN2O2S and a molecular weight of 204.22 g/mol . It is characterized by the presence of an amino group, a fluorine atom, and a methanesulfonamide group attached to a benzene ring. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-amino-5-fluorophenyl)methanesulfonamide typically involves the reaction of 2-amino-5-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to optimize reaction conditions and improve efficiency. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-amino-5-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with substituted functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies indicate that N-(2-amino-5-fluorophenyl)methanesulfonamide exhibits antimicrobial properties. Its structural characteristics suggest potential interactions with microbial targets, making it a candidate for further exploration as an antimicrobial agent.

- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, particularly through inhibition of autotaxin, which may have implications for treating chronic inflammatory diseases such as arthritis.

- Cancer Research : Recent investigations have highlighted its potential as an antitumor agent. For instance, derivatives of this compound have demonstrated enhanced efficacy in mouse models with intact immune systems, suggesting its utility in cancer therapeutics .

2. Biochemical Research

- Biological Interactions : this compound is studied for its interactions with various biomolecules. Its amino and fluorine groups contribute to binding affinity with enzymes and receptors, leading to diverse biological effects.

Case Studies and Research Findings

1. Autotaxin Inhibition Study

A study demonstrated that derivatives of this compound exhibited increased potency against autotaxin compared to earlier sulfonamide compounds. This emphasizes the importance of structural optimization in enhancing biological activity.

2. Anti-inflammatory Research

Investigations into the anti-inflammatory effects revealed that compounds similar to this compound effectively reduced markers of inflammation in animal models, suggesting potential applications in treating inflammatory diseases.

3. Antimicrobial Evaluation

Initial antimicrobial assays indicated that this compound could inhibit the growth of certain bacterial strains, warranting further exploration into its use as an antimicrobial agent.

Mecanismo De Acción

The mechanism of action of N-(2-amino-5-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-amino-4-fluorophenyl)methanesulfonamide

- N-(2-amino-3-fluorophenyl)methanesulfonamide

- N-(2-amino-6-fluorophenyl)methanesulfonamide

Uniqueness

N-(2-amino-5-fluorophenyl)methanesulfonamide is unique due to the specific positioning of the fluorine atom and the methanesulfonamide group on the benzene ring. This unique structure imparts distinct chemical and biological properties, making it valuable in various research applications .

Actividad Biológica

N-(2-amino-5-fluorophenyl)methanesulfonamide (CAS Number: 1341599-69-6) is a sulfonamide derivative that has garnered attention for its diverse biological activities. This compound exhibits significant potential in medicinal chemistry, particularly in the fields of oncology and anti-inflammatory therapies. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a fluorinated aromatic ring, which enhances its biological activity. The presence of the methanesulfonamide group contributes to its interaction with various biological targets. The molecular formula is C7H9FN2O2S, with a molecular weight of approximately 204.22 g/mol .

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes or receptors. It can bind to active or allosteric sites on these targets, disrupting their normal function. This inhibition can lead to various biological outcomes, including:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical pathways, such as those related to cancer cell proliferation and inflammation.

- Differentiation Induction : Research indicates that it may promote differentiation in acute myeloid leukemia (AML) cells, providing a potential therapeutic avenue for this aggressive cancer type .

Anticancer Activity

This compound has been investigated for its anticancer properties, particularly in AML. A study highlighted its role in inducing differentiation in AML cell lines, which is a promising alternative to conventional cytotoxic therapies . The compound's ability to activate apoptosis pathways further supports its potential as an anticancer agent.

Anti-inflammatory Properties

The compound also exhibits significant anti-inflammatory activity. It has been studied for its effects on inflammatory markers and cytokines, showing potential in reducing levels of nitric oxide (NO) and interleukin-6 (IL-6) in microglial cells. This suggests that it may be beneficial in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to its unique structural features. Comparative studies with similar compounds reveal that variations in the positioning of functional groups significantly influence biological activity:

| Compound Name | CAS Number | Key Features |

|---|---|---|

| N-(2-amino-4-fluorophenyl)methanesulfonamide | 1341599-70-3 | Variation in fluorine position; different biological profile |

| N-(3-amino-5-fluorophenyl)methanesulfonamide | 1698188-67-8 | Altered amino positioning; potential differences in efficacy |

| N-(4-amino-2-fluorophenyl)methanesulfonamide | 57164-97-3 | Distinct pharmacological profiles due to structural changes |

These comparisons indicate that the positioning of the fluorine atom and the sulfonamide group are crucial for enhancing selectivity and potency against specific biological targets.

Case Studies and Research Findings

- Acute Myeloid Leukemia : A phenotypic screening study identified this compound as a candidate for inducing differentiation in AML cells, demonstrating promising results in vitro .

- Anti-inflammatory Effects : In experiments involving BV-2 microglial cells, this compound significantly reduced NO and IL-6 levels, indicating its potential utility in treating neuroinflammatory conditions .

- Enzyme Interaction Studies : Detailed studies have shown that this compound effectively inhibits specific enzymes linked to cancer progression, although further research is needed to elucidate the full range of its biological effects .

Propiedades

IUPAC Name |

N-(2-amino-5-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2O2S/c1-13(11,12)10-7-4-5(8)2-3-6(7)9/h2-4,10H,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWXSHEPMWDRBNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=C(C=CC(=C1)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.